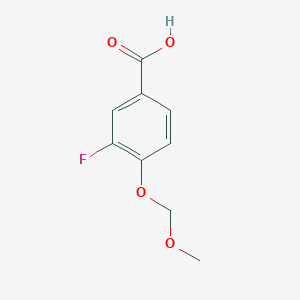

3-Fluoro-4-(methoxymethoxy)benzoic acid

描述

Significance of Benzoic Acid Scaffolds as Foundational Building Blocks in Chemical Design

Benzoic acid and its derivatives are fundamental scaffolds in the realm of organic synthesis. preprints.orgresearchgate.netbenthamscience.com Their structure, which consists of a benzene (B151609) ring attached to a carboxylic acid group, provides a versatile platform for constructing more complex molecules. preprints.orgresearchgate.net This structural motif is prevalent in numerous naturally occurring compounds, such as vanillin (B372448) and gallic acid, where it contributes to their biological activities. preprints.orgresearchgate.net

In synthetic chemistry, the benzoic acid scaffold is a key building block for a wide array of bioactive molecules. preprints.orgresearchgate.netbenthamscience.com The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and conversion to more reactive species like acyl chlorides. ossila.com This reactivity, combined with the stability of the aromatic ring, makes benzoic acid derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. chemimpex.comannexechem.com For instance, compounds like furosemide (B1674285) and benzocaine (B179285) are synthesized using benzoic acid-based starting materials. preprints.orgresearchgate.net The ability to modify the benzene ring with various substituents further enhances the utility of this scaffold, allowing for fine-tuning of the physical, chemical, and biological properties of the final products. benthamscience.com

Strategic Importance of Halogenation and Protected Hydroxyls on Aromatic Systems in Contemporary Synthetic Pathways

The strategic introduction of halogen atoms and protected hydroxyl groups onto aromatic systems is a cornerstone of modern organic synthesis. Halogenation of aromatic rings, particularly with fluorine, can profoundly influence the properties of a molecule. rsc.org The high electronegativity and small size of the fluorine atom can alter the electronic nature of the aromatic ring, enhance metabolic stability, and improve binding affinity to biological targets. ossila.com This makes fluorinated aromatic compounds highly valuable in medicinal chemistry and materials science. ossila.comossila.com Furthermore, aryl halides are crucial precursors for a vast number of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Protecting hydroxyl groups is another critical strategy in multi-step synthesis. highfine.com Hydroxyl groups are reactive towards a wide range of reagents and can interfere with desired chemical transformations on other parts of the molecule. highfine.com By converting the hydroxyl group into a less reactive form, such as an ether or an ester, chemists can carry out reactions on other functional groups with high selectivity. highfine.comwiley.com The protecting group must be stable under the specific reaction conditions and must be readily removable in high yield without affecting the rest of the molecule. wiley.comresearchgate.net The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyls due to its ease of introduction and its stability to a variety of non-acidic reagents.

Overview of 3-Fluoro-4-(methoxymethoxy)benzoic acid as a Multi-Functionalized Aromatic Intermediate for Research Purposes

This compound is a prime example of a multi-functionalized aromatic intermediate that leverages the strategic advantages of both halogenation and hydroxyl protection. This compound incorporates a benzoic acid core, a fluorine atom at the 3-position, and a methoxymethyl-protected hydroxyl group at the 4-position.

The presence of these three distinct functional groups makes it a highly versatile building block for research purposes:

The carboxylic acid group provides a reactive handle for a variety of coupling reactions and derivatizations. ossila.com

The fluorine atom can be used to modulate the electronic properties and biological activity of target molecules. ossila.com It also opens up avenues for specific synthetic transformations.

The methoxymethoxy (MOM) ether serves as a stable protecting group for the phenolic hydroxyl, which can be selectively deprotected under acidic conditions to reveal the free phenol (B47542) for further functionalization.

This combination of features allows for a sequential and controlled manipulation of the molecule, enabling the synthesis of complex and highly substituted aromatic compounds. Its utility is evident in its application as an intermediate in the preparation of Active Pharmaceutical Ingredients (APIs). ossila.com

Interactive Data Tables

Physicochemical Properties of 3-Fluoro-4-methoxybenzoic acid

| Property | Value | Source |

| Molecular Formula | C8H7FO3 | ossila.comnih.govsigmaaldrich.com |

| Molecular Weight | 170.14 g/mol | ossila.comnih.govsigmaaldrich.com |

| Appearance | White powder/solid | ossila.comsigmaaldrich.com |

| Melting Point | 211-213 °C | ossila.comchemicalbook.com |

| CAS Number | 403-20-3 | ossila.comsigmaaldrich.comchemicalbook.com |

Spectroscopic Data References for 3-Fluoro-4-methoxybenzoic acid

| Spectroscopic Data | Availability | Source |

| 13C NMR | Available | chemicalbook.com |

| InChI | 1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) | nih.govsigmaaldrich.comchemicalbook.com |

| InChIKey | HYNNNQDQEORWEU-UHFFFAOYSA-N | nih.govsigmaaldrich.comchemicalbook.com |

| SMILES | COC1=C(C=C(C=C1)C(=O)O)F | nih.govsigmaaldrich.comchemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-5-14-8-3-2-6(9(11)12)4-7(8)10/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKUEUKSXPIJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 3 Fluoro 4 Methoxymethoxy Benzoic Acid

Retrosynthetic Analysis of the 3-Fluoro-4-(methoxymethoxy)benzoic acid Molecular Framework

A retrosynthetic analysis of this compound reveals a logical pathway for its construction from simpler, more readily available starting materials. The primary disconnection involves the methoxymethyl (MOM) ether linkage. This bond can be disconnected via a functional group interconversion (FGI), identifying the MOM group as a protecting group for a hydroxyl functional group. This leads to the key precursor, 3-Fluoro-4-hydroxybenzoic acid .

Synthesis of Key Precursors and Advanced Intermediates for this compound

The successful synthesis of the target compound hinges on the efficient preparation of its precursors. The strategies focus on building the fluoro-substituted aromatic core and then installing the necessary functional groups in the correct positions.

The synthesis of the core aromatic structure can begin from various starting points. One documented method for producing a related precursor, 3-hydroxy-4-fluorobenzoic acid, starts with fluorobenzene (B45895). The process involves treating fluorobenzene with dilute sulfuric acid, followed by reaction with sodium sulfite (B76179) and sodium hydroxide (B78521) to generate 4-fluorophenol (B42351). This intermediate is then carboxylated using carbon dioxide in the presence of potassium hydroxide to yield 3-hydroxy-4-fluorobenzoic acid. google.com

Another common precursor, 3-fluoro-4-methyl-benzoic acid, can be prepared from 2-fluoro-4-bromotoluene through a Grignard reaction with magnesium, followed by quenching with carbon dioxide. prepchem.com This highlights the versatility in choosing starting materials based on commercial availability and the desired substitution pattern.

A crucial step in the synthesis is the formation of the phenolic hydroxyl group at the C4 position. A widely used and effective method is the demethylation of a methoxy-substituted precursor. Specifically, 3-Fluoro-4-hydroxybenzoic acid is commonly prepared from 3-Fluoro-4-methoxybenzoic acid. chemicalbook.com

This transformation is typically achieved by treating 3-Fluoro-4-methoxybenzoic acid with a strong acid. One procedure involves heating the methoxy-substituted acid under reflux with a mixture of concentrated hydrobromic acid (HBr) and glacial acetic acid. prepchem.comprepchem.com This process cleaves the methyl ether bond to reveal the free hydroxyl group, yielding 3-Fluoro-4-hydroxybenzoic acid. prepchem.comprepchem.com The reaction progress is monitored, and upon completion, the product is isolated, often through precipitation and recrystallization, to achieve high purity. prepchem.com

| Precursor | Reagents | Conditions | Product | Yield |

| 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Reflux, 34 hours | 3-Fluoro-4-hydroxybenzoic acid | 86% prepchem.com |

| 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Digestion overnight | 3-Fluoro-4-hydroxybenzoic acid | Not specified prepchem.com |

Introduction of the Methoxymethoxy (MOM) Protecting Group on Aromatic Hydroxyls

With the key intermediate, 3-Fluoro-4-hydroxybenzoic acid, in hand, the final step before arriving at the target structure is the protection of the phenolic hydroxyl group. The methoxymethyl (MOM) group is a suitable choice due to its stability under a range of conditions and the availability of reliable methods for its introduction. adichemistry.com

The protection of the hydroxyl group as a MOM ether is an O-alkylation reaction. The most common method involves the use of a methoxymethyl halide, typically chloromethyl methyl ether (MOMCl), in the presence of a non-nucleophilic base. adichemistry.com The base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), serves to deprotonate the phenolic hydroxyl, generating a phenoxide anion. adichemistry.comsynarchive.com This highly nucleophilic phenoxide then attacks the electrophilic carbon of MOMCl in an SN2 reaction, displacing the chloride and forming the desired methoxymethyl ether bond. pharmaxchange.info The choice of base and solvent is critical to ensure the reaction proceeds efficiently without competing side reactions. synarchive.com

To maximize the yield and purity of this compound, reaction conditions for the MOM protection step must be optimized. Factors such as the choice of base, solvent, temperature, and reaction time play a significant role. For instance, stronger bases like sodium hydride in an aprotic solvent like dimethylformamide (DMF) can lead to rapid and complete deprotonation, driving the reaction to completion. synarchive.com Alternatively, hindered amine bases like DIPEA in a solvent such as dichloromethane (B109758) (CH₂Cl₂) offer milder conditions that can be advantageous for sensitive substrates. adichemistry.comsynarchive.com

The addition of a catalyst, such as a phase-transfer catalyst like tetrabutylammonium iodide (n-Bu₄N⁺I⁻), can accelerate the reaction and improve yields, particularly when dealing with less soluble phenoxides. synarchive.com Due to the carcinogenic nature of MOMCl, alternative, safer reagents have been developed. These include methoxymethyl acetate (B1210297), which can protect phenols in the presence of a Lewis acid catalyst like zinc chloride, and methoxymethyl-2-pyridylsulfide, which is effective when activated by silver triflate (AgOTf). acs.org

The table below summarizes various conditions reported for the MOM protection of phenolic hydroxyl groups, which can be adapted for the synthesis of the target compound.

| Reagent(s) | Base/Catalyst | Solvent | Time | Yield |

| MeOCH₂Cl | NaH, n-Bu₄N⁺I⁻ | DMF | 24 - 72 h | 71% - 91% synarchive.com |

| MeOCH₂Cl | NaH | DMF | 2 h | 74% - 96% synarchive.com |

| MeOCH₂Cl | i-Pr₂NEt | CH₂Cl₂ | 3 - 8 h | 85% - 98% synarchive.com |

| Methoxymethyl acetate | Zinc chloride etherate | CH₂Cl₂ | 16 h | 81% (for phenol) |

Formation of the Carboxylic Acid Moiety within Substituted Aromatic Systems

The introduction of a carboxyl group (-COOH) onto an aromatic ring is a fundamental transformation in organic synthesis. For a molecule like this compound, where the aromatic core is already substituted, the choice of method depends on the available precursors and their compatibility with the existing fluoro and methoxymethyl (MOM) ether groups.

A reliable and common strategy to forge the carboxylic acid moiety is through the oxidation of a less oxidized carbon substituent, such as a methyl or an aldehyde group, at the benzylic position.

The oxidation of an aromatic methyl group is a robust method for synthesizing benzoic acids. organic-chemistry.orggoogle.com For the synthesis of the target compound, this would involve the oxidation of a precursor like 2-Fluoro-1-(methoxymethoxy)-4-methylbenzene . Strong oxidizing agents are typically required for this transformation. A variety of reagents can be employed, with the choice often dictated by the sensitivity of other functional groups in the molecule. The methoxymethyl (MOM) ether is generally stable under many oxidative conditions, but harsh acidic or basic conditions should be monitored.

Commonly used oxidants include:

Potassium permanganate (KMnO₄): A powerful and classic oxidant for converting alkylbenzenes to benzoic acids. The reaction is typically performed in aqueous solution under basic conditions, followed by an acidic workup.

Chromic acid (H₂CrO₄) or other Cr(VI) reagents: Generated in situ from reagents like sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, these are also effective but raise environmental and toxicity concerns.

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, H₂O₂ offers a greener alternative. For instance, a process using hydrogen peroxide with aqueous hydrogen bromide solution can convert fluoro-substituted toluenes into their corresponding benzoic acids. google.com

Alternatively, the oxidation of an aldehyde, specifically 3-Fluoro-4-(methoxymethoxy)benzaldehyde , provides a milder route to the carboxylic acid. This transformation requires less powerful oxidizing agents and often proceeds with higher yields and fewer side reactions.

| Oxidant | Typical Conditions | Substrate Suitability |

| Potassium Permanganate | Aqueous NaOH or K₂CO₃, heat; then H₃O⁺ workup | Aromatic methyl |

| Chromic Acid | Na₂Cr₂O₇, H₂SO₄, water, heat | Aromatic methyl |

| Hydrogen Peroxide/HBr | H₂O₂, aq. HBr, heat, radical initiator | Fluoro-substituted methylarenes google.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Aromatic aldehyde |

| Pinnick Oxidation (NaClO₂) | t-BuOH, NaH₂PO₄, 2-methyl-2-butene | Aromatic aldehyde |

Another powerful approach involves the formation of a carbon-carbon bond between the aromatic ring and a one-carbon source, typically derived from carbon dioxide (CO₂). This is achieved via carboxylation of an aryl halide precursor, such as 4-Bromo-2-fluoro-1-(methoxymethoxy)benzene .

This pathway generally proceeds through two main routes:

Via Organometallic Intermediates: The classic method involves converting the aryl halide into an organometallic reagent, which then acts as a nucleophile to attack CO₂.

Grignard Reagents: The aryl bromide is reacted with magnesium metal to form an arylmagnesium bromide. This Grignard reagent is then quenched with solid CO₂ (dry ice) followed by an acidic workup to yield the carboxylic acid. prepchem.com

Organolithium Reagents: Alternatively, the aryl halide can be converted to an organolithium species using an organolithium base like n-butyllithium, typically at low temperatures. This is also followed by quenching with CO₂.

Palladium-Catalyzed Carboxylation: Modern methods often employ transition-metal catalysis, which can offer milder reaction conditions and broader functional group tolerance. google.comresearchgate.net Palladium catalysts can facilitate the direct carboxylation of aryl halides with CO₂. acs.org These reactions often require a reducing agent and can proceed under relatively low pressures of CO₂, making them a more practical and sustainable alternative to methods requiring highly toxic carbon monoxide (CO). google.comacs.org

Total Synthesis Approaches and Methodological Variations for this compound

A linear synthesis involves a step-by-step modification of a single starting material until the final product is achieved. A plausible linear route could begin with 3-Fluoro-4-hydroxybenzoic acid or a related precursor.

Route A: Starting from 3-Fluoro-4-hydroxybenzoic acid

Protection of the Phenolic Hydroxyl: The acidic proton of the phenol (B47542) is more reactive than that of the carboxylic acid under certain basic conditions. However, to selectively protect the phenol, the carboxylic acid is often first converted to an ester (e.g., a methyl or ethyl ester). The phenolic hydroxyl group of the resulting ester is then protected with a methoxymethyl (MOM) group using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

Deprotection (Saponification): The ester is then hydrolyzed back to the carboxylic acid, typically using aqueous sodium hydroxide or lithium hydroxide, followed by acidification.

Route B: Starting from 3-Fluoro-4-hydroxybenzaldehyde

Protection of the Phenol: The phenolic -OH group is protected as a MOM ether.

Oxidation: The aldehyde group is then oxidized to a carboxylic acid using a method like the Pinnick oxidation, which is mild and compatible with the MOM ether.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them near the end of the synthesis. For this target, a convergent approach would likely involve preparing the fully substituted aromatic ring first and then introducing the carboxylic acid functionality in a late-stage step, as detailed in Section 2.4.2. For example, 1-bromo-3-fluoro-4-hydroxybenzene could be protected with a MOM group, and this intermediate could then undergo a palladium-catalyzed carboxylation to yield the final product.

The target molecule, this compound, is achiral and therefore does not have any stereocenters. Its synthesis does not require stereochemical control.

However, if this compound were to be used as a building block for more complex derivatives containing chiral centers, the principles of asymmetric synthesis would become crucial. For instance, if a chiral side chain were to be introduced via reactions involving the carboxylic acid group or through substitution on the aromatic ring, stereoselective methods would be necessary to control the formation of the desired stereoisomer. This could involve the use of chiral catalysts, chiral auxiliaries, or enantiomerically pure starting materials in subsequent synthetic steps.

Catalytic and Sustainable Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. acs.orgepa.gov

In the context of synthesizing this compound, several green chemistry principles can be applied:

Catalytic Oxidation: For syntheses proceeding via an oxidation pathway, replacing stoichiometric heavy-metal oxidants like chromium reagents with catalytic systems is a significant improvement. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable. organic-chemistry.orgmdpi.com For example, selenium-catalyzed oxidation of aldehydes using H₂O₂ in water is an eco-friendly protocol that operates under mild conditions. mdpi.com

Use of CO₂ as a C1 Feedstock: Carboxylation reactions that utilize CO₂ are inherently green as they make use of an abundant, non-toxic, and renewable carbon source. nih.gov The development of efficient catalytic systems, particularly those based on palladium, that can fix CO₂ into aryl halides under mild conditions represents a major advance in sustainable chemistry. researchgate.netacs.org These methods avoid the use of highly toxic carbon monoxide and the pre-formation of stoichiometric organometallic reagents.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Carboxylation reactions, particularly direct C-H carboxylation or catalytic carboxylation of aryl halides, often exhibit better atom economy than multi-step oxidation sequences that may involve protection and deprotection steps.

Safer Solvents and Reagents: The selection of solvents and reagents with lower environmental impact is crucial. For instance, performing reactions in water or using recyclable catalytic systems contributes to a more sustainable process. mdpi.comnih.gov

By integrating these catalytic and sustainable approaches, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible and efficient manner.

Application of Transition Metal Catalysis in Aromatic Functionalization

Transition metal catalysis offers powerful tools for the functionalization of aromatic rings, providing alternative and potentially more efficient routes to key intermediates or the final product itself. In the context of synthesizing fluorinated benzoic acids, palladium-catalyzed C-H activation has emerged as a significant area of research.

Palladium-Catalyzed C–H Fluorination: Direct C–H fluorination is a highly sought-after transformation as it avoids the need for pre-functionalized substrates (e.g., organoborons or organotins). Recent studies have demonstrated that the carboxylic acid group can act as a native directing group to guide the fluorination to the ortho position ecust.edu.cn. A palladium(II) catalyst can facilitate the direct fluorination of unactivated C(sp³)–H bonds at the β-position of carboxylic acids, and similar principles are being extended to aromatic C(sp²)–H bonds acs.org. For instance, a hypothetical route could involve the direct fluorination of a 4-(methoxymethoxy)benzoic acid precursor using a palladium catalyst and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) nih.gov.

Key Features of Pd-Catalyzed Fluorination:

High Atom Economy: Direct C-H functionalization eliminates steps required for pre-functionalization.

Site-Selectivity: The use of directing groups allows for precise control over the position of fluorination.

Catalytic Turnover: A small amount of a transition metal catalyst can generate a large amount of product.

Copper-Catalyzed Decarboxylative Fluorination: Another innovative strategy involves the decarboxylative functionalization of aromatic carboxylic acids. This approach uses the carboxylic acid group not as a directing group, but as a leaving group that is replaced by a fluorine atom. Recent advancements have utilized a photoinduced ligand-to-metal charge transfer (LMCT) process with copper catalysts to enable the decarboxylative fluorination of diverse benzoic acids under mild conditions acs.orgacs.orgorganic-chemistry.org. This method overcomes the high temperatures typically required for thermal decarboxylation, broadening the substrate scope and functional group tolerance acs.orgorganic-chemistry.org. While this would represent a fundamentally different synthetic design, it highlights the power of transition metals to enable novel bond formations.

| Reaction Type | Catalyst System (Example) | Fluorine Source | Key Advantage | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C-H Fluorination | Pd(OAc)₂ / Ligand | N-Fluorobenzenesulfonimide (NFSI) | Direct functionalization of C-H bonds, high regioselectivity. | ecust.edu.cnnih.gov |

| Cu-Catalyzed Decarboxylative Fluorination | Copper(II) complex | Electrophilic Fluorinating Agent | Uses carboxylic acid as a traceless handle for fluorination under mild, photoinduced conditions. | acs.orgacs.org |

| Ag-Catalyzed Decarboxylative Fluorination | AgNO₃ | Selectfluor® | Effective for aliphatic carboxylic acids, demonstrating a pathway for radical fluorination. | nih.gov |

Development of Green Chemistry Principles for Reaction Efficiency and Waste Minimization

The pharmaceutical industry is increasingly adopting green chemistry principles to design more sustainable and environmentally benign manufacturing processes tandfonline.comdcatvci.org. The synthesis of this compound can be evaluated and optimized using these principles to improve efficiency and reduce its environmental footprint. The twelve principles of green chemistry provide a framework for this analysis acs.orgnih.gov.

Prevention of Waste: The most significant factor in green chemistry is the prevention of waste. In the proposed synthesis, the formation of N,N-diisopropylethylammonium chloride as a byproduct in the MOM protection step contributes to the process mass intensity (PMI)—the ratio of the total mass of inputs (raw materials, solvents, etc.) to the mass of the final product. Minimizing solvent use and choosing high-yielding reactions are crucial for waste reduction.

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. While the main reactions (demethylation and etherification) have good theoretical atom economy, the use of protecting groups inherently lowers it because the group is introduced and later removed in a multi-step synthesis. Avoiding protecting groups, where possible, is a key green chemistry goal dcatvci.org.

Use of Safer Chemicals and Solvents: The traditional MOM protection step often uses chloromethyl methyl ether (MOMCl), a known human carcinogen, and chlorinated solvents like dichloromethane wikipedia.org. A significant green improvement would be to replace these hazardous materials.

Alternative Reagents: Dimethoxymethane (methylal) can be used as a safer alternative to MOMCl for installing the MOM group, often activated by an acid catalyst adichemistry.com.

Greener Solvents: Replacing hazardous solvents is a primary focus of green process chemistry. Solvents are a major contributor to the waste generated in pharmaceutical manufacturing tandfonline.com.

| Solvent | Classification | Key Issues | Potential Greener Alternative |

|---|---|---|---|

| Dichloromethane (DCM) | Hazardous | Suspected carcinogen, environmental persistence. | 2-Methyltetrahydrofuran (2-MeTHF) |

| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. | Cyclopentyl methyl ether (CPME) |

| Tetrahydrofuran (B95107) (THF) | Usable | Peroxide formation. | 2-Methyltetrahydrofuran (2-MeTHF) |

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. As discussed in the previous section, employing transition metal catalysts for fluorination would be a prime example of applying this principle, as a small amount of catalyst can replace a large quantity of a stoichiometric reagent, reducing waste and often enabling milder reaction conditions. Biocatalysis, using enzymes to perform chemical transformations, represents a further advancement, offering high selectivity under mild, aqueous conditions worldpharmatoday.com.

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more efficient, safer, and more environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 Methoxymethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality of 3-Fluoro-4-(methoxymethoxy)benzoic acid

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse derivatives.

Esterification and Amidation Reactions for Derivatization

Esterification:

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters, which can serve as derivatives themselves or as intermediates for further transformations. A common method for achieving this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. For instance, the esterification of the structurally similar 4-fluoro-3-nitrobenzoic acid has been successfully achieved using ethanol (B145695) under microwave irradiation with catalytic H2SO4, suggesting a viable route for the target molecule. usm.my Another approach involves the use of a metal-organic framework (MOF) like UiO-66-NH2 as a heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids with methanol (B129727). semanticscholar.org This method offers the advantage of easier catalyst separation and reuse.

Amidation:

Amide derivatives of this compound can be synthesized through the reaction of the carboxylic acid with a primary or secondary amine. Direct amidation is often challenging due to the formation of an unreactive carboxylate salt. Therefore, the carboxylic acid is typically activated first. One common method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. libretexts.org More recently, titanium(IV) chloride (TiCl4) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines. nih.gov For example, various benzoic acids have been successfully converted to their corresponding amides using TiCl4 in pyridine. nih.gov Another catalytic system for direct amidation employs TiF4, which has been shown to effectively catalyze the reaction between benzoic acids and amines in refluxing toluene. researchgate.net

Table 1: Examples of Esterification and Amidation of Benzoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Ethanol, H2SO4 (cat.), Microwave | Ethyl ester | usm.my |

| Fluorinated aromatic carboxylic acids | Methanol, UiO-66-NH2 (cat.) | Methyl ester | semanticscholar.org |

| Benzoic acid | Amine, DCC | Amide | libretexts.org |

| Benzoic acid | Amine, TiCl4, Pyridine | Amide | nih.gov |

| Benzoic acid | Amine, TiF4 (cat.), Toluene | Amide | researchgate.net |

Selective Reduction to Alcohol and Aldehyde Derivatives

Reduction to Alcohol:

The selective reduction of the carboxylic acid group in this compound to a primary alcohol, 3-fluoro-4-(methoxymethoxy)benzyl alcohol, requires a reducing agent that does not affect the aromatic ring or the MOM ether. While strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce carboxylic acids, they are often too reactive and may lead to side reactions. A milder and more selective alternative is the use of borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH3-THF). researchgate.net The reduction of various substituted benzoic acids to their corresponding benzyl (B1604629) alcohols has been successfully achieved using BH3-THF. researchgate.net Another effective method involves the use of sodium borohydride (B1222165) in the presence of bromine (NaBH4-Br2) in refluxing THF, which has been shown to reduce a range of benzoic acids to their alcohols in good yields. researchgate.netsci-hub.se

Reduction to Aldehyde:

The direct, selective reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more susceptible to reduction than carboxylic acids. However, certain reagents and conditions can achieve this conversion. One approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)3]. pearson.com

Formation of Acid Halides and Subsequent Nucleophilic Acyl Substitution

The conversion of this compound to its corresponding acid halide, specifically the acid chloride, significantly enhances its reactivity towards nucleophiles. This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. libretexts.orgyoutube.com The resulting 3-Fluoro-4-(methoxymethoxy)benzoyl chloride is a highly reactive intermediate for nucleophilic acyl substitution reactions.

This activated acyl derivative can readily react with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and carbanions to form ketones. youtube.comlibretexts.org The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond. libretexts.org This two-step addition-elimination sequence is characteristic of nucleophilic acyl substitution. libretexts.org For instance, the reaction of a similar compound, 3-chloro-4-fluorobenzoyl chloride, with various nucleophiles demonstrates the broad applicability of this synthetic strategy. google.com

Manipulation and Deprotection Strategies for the Methoxymethoxy Group

The methoxymethyl (MOM) group is a common protecting group for phenols due to its stability under a range of conditions. However, its removal is a crucial step in many synthetic sequences.

Acid-Catalyzed Cleavage of MOM Ethers and Regioselectivity

The MOM ether in this compound can be cleaved under acidic conditions to reveal the free phenol (B47542). wikipedia.org This is typically achieved by treatment with a Brønsted acid such as hydrochloric acid or sulfuric acid in a protic solvent like methanol or water. wikipedia.org Lewis acids can also be employed for this purpose. wikipedia.org

The regioselectivity of the cleavage is generally high, with the acetal (B89532) C-O bond being the point of scission. The mechanism involves protonation of the ether oxygen, making it a better leaving group. Subsequent attack by a nucleophile (often the solvent) on the activated carbon leads to the release of formaldehyde (B43269) and methanol, and the regeneration of the phenol. The electron-donating nature of the aromatic ring can influence the rate of this reaction. The regioselectivity of cleavage in polysubstituted phenols is influenced by the electronic and steric environment of the MOM group. researchgate.net In the case of this compound, the cleavage is expected to occur selectively at the MOM ether without affecting the fluoro or carboxylic acid groups under carefully controlled conditions.

Selective Deprotection in the Presence of Other Acid-Sensitive Functional Groups

The presence of the carboxylic acid group, which is also sensitive to acidic conditions, necessitates the use of mild and selective methods for the deprotection of the MOM ether to avoid unwanted side reactions. Several methods have been developed for the chemoselective deprotection of phenolic MOM ethers.

One such method employs trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl in acetonitrile (B52724). nih.gov This system has been shown to deprotect aromatic MOM ethers under mild, non-acidic conditions, leaving other acid-labile groups, such as esters and even trityl ethers, intact. nih.gov Another approach utilizes zinc bromide (ZnBr2) and a thiol, such as n-propanethiol, which can rapidly and selectively cleave MOM ethers. researchgate.net Bismuth(III) chloride (BiCl3) has also been reported as an effective catalyst for the cleavage of MOM ethers and esters under mild conditions. rsc.org These methods offer valuable alternatives to traditional strong acid-catalyzed deprotection, allowing for greater functional group tolerance in complex molecules.

Reactions at the Fluoro-Substituted Aromatic Ring of this compound

The reactivity of the aromatic core of this compound is dictated by the electronic and steric properties of its three substituents. These groups influence the regioselectivity of electrophilic and nucleophilic substitution reactions, as well as directed metalation strategies.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) is determined by the cumulative directing effects of the substituents already present. libretexts.org In this compound, the three substituents each exert a distinct influence.

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. libretexts.orglibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of electrophilic attack. libretexts.org It directs incoming electrophiles to positions 3 and 5.

Fluorine (-F): The fluoro substituent is deactivating yet ortho, para-directing. libretexts.orgyoutube.com Its high electronegativity results in a strong electron-withdrawing inductive effect, which deactivates the ring. However, its lone pairs can be donated through resonance, which stabilizes the cationic intermediate (the sigma complex) when the attack occurs at the ortho (position 2) and para (position 5) positions. libretexts.orgyoutube.com

Methoxymethoxy (-OCH₂OCH₃): This group functions as an alkoxy ether. Alkoxy groups are potent activating substituents and are ortho, para-directors. masterorganicchemistry.comnih.gov The oxygen atom directly attached to the ring strongly donates electron density via resonance, significantly increasing the ring's nucleophilicity and stabilizing the intermediates for substitution at the ortho (positions 3 and 5) and para positions.

Interactive Data Table: Directing Effects of Substituents for EAS

| Substituent (Position) | Type | Directing Effect | Favored Positions |

|---|---|---|---|

| -COOH (1) | Deactivating | Meta | 3, 5 |

| -F (3) | Deactivating | Ortho, Para | 2, 5 |

| -OCH₂OCH₃ (4) | Activating | Ortho, Para | 3, 5 |

| Combined Effect | - | Synergistic | 5 |

Nucleophilic Aromatic Substitution (SₙAr) Potential on Activated Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. libretexts.org This positioning is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgcore.ac.uk

In this compound, the fluorine atom is the potential leaving group. Its reactivity in an SₙAr reaction is influenced by the other ring substituents:

The methoxymethoxy group at the para position is an electron-donating group (EDG). An EDG in the para position is generally unfavorable for classical SₙAr, as it destabilizes the negatively charged intermediate.

Consequently, this compound is not highly activated for traditional SₙAr reactions compared to substrates with powerful EWGs like nitro groups in the para position. However, SₙAr reactions on fluorinated benzoic acids that lack strong activation are not impossible. Research has shown that displacement of a fluoro group ortho to an unprotected carboxylate can be achieved using very strong nucleophiles, such as lithioamides or organolithium reagents, under specific conditions. acs.orgresearchgate.net The fluorine atom itself is the best halogen leaving group for SₙAr. core.ac.uk Therefore, while challenging, the substitution of the fluorine atom on this compound with potent nucleophiles may be feasible, likely requiring forcing conditions.

Directed Ortho Metalation (DoM) Strategies Adjacent to Fluorine and Carboxyl Groups

Directed ortho metalation (DoM) is a powerful synthetic technique that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent C-H bond with a strong base, typically an organolithium reagent. wikipedia.org This generates a specific aryllithium intermediate that can be trapped with various electrophiles. This compound possesses three potential DMGs: the carboxylic acid (which reacts with the base to form a carboxylate), the methoxymethoxy group, and the fluorine atom.

The regiochemical outcome of a DoM reaction depends on the relative directing power of these groups, which can be modulated by the choice of base, solvent, and temperature. organic-chemistry.orgunblog.fr

Carboxylate Group: The lithium carboxylate formed in situ is an effective DMG, directing metalation to the ortho position (C2). organic-chemistry.orgrsc.org

Fluorine Atom: Fluorine is also a well-established DMG, directing lithiation to the adjacent C-H bond (C2). rsc.org

Methoxymethoxy Group: As a powerful DMG, this group directs metalation to its ortho positions (C5). wikipedia.org

In this molecule, there is a competition between deprotonation at C2 (directed by both the carboxylate and fluorine) and C5 (directed by the methoxymethoxy group). Based on studies of similar systems, the synergistic effect of two directing groups often overrides a single director. For instance, in 3-fluorobenzoic acid, metalation occurs selectively at position 2, directed by both the carboxylate and the fluorine. rsc.org This suggests that position 2 is the most probable site for metalation in this compound, especially when using bases like lithium diisopropylamide (LDA) or sec-butyllithium.

Interactive Data Table: Potential Sites for Directed Ortho Metalation (DoM)

| Directing Group (Position) | Favored Metalation Site(s) | Comments |

|---|---|---|

| -COOLi (1) | C2 | Established directing group. organic-chemistry.orgrsc.org |

| -F (3) | C2 | Established directing group. rsc.org |

| -OCH₂OCH₃ (4) | C5 | Powerful directing group. wikipedia.org |

| Predicted Outcome | C2 | Synergistic directing effect of -COOLi and -F likely dominates. |

Advanced Derivatization Strategies for this compound

The functional handles on this compound allow for a wide array of advanced derivatization strategies, either by modifying the aromatic ring or by utilizing the carboxylic acid.

Introduction of Additional Functional Groups onto the Aromatic Scaffold

New functional groups can be installed on the aromatic ring using the reaction pathways discussed previously.

Via Electrophilic Aromatic Substitution: As determined by the directing effects of the existing substituents, EAS reactions provide a reliable route to introduce functional groups at the C5 position. This allows for the synthesis of 5-substituted derivatives.

Via Directed Ortho Metalation: The DoM strategy offers a complementary approach. Metalation, predicted to occur at C2, followed by quenching the resulting aryllithium species with a suitable electrophile, enables the introduction of a diverse range of functionalities at this position. wikipedia.orgrsc.org This method is particularly valuable for installing groups that cannot be introduced by classical EAS.

Interactive Data Table: Functionalization via DoM at C2

| Electrophile | Functional Group Introduced |

|---|---|

| I₂ | -I (Iodo) |

| DMF (N,N-Dimethylformamide) | -CHO (Formyl) |

| CO₂ | -COOH (Carboxyl) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| B(OCH₃)₃ | -B(OH)₂ (Boronic acid) |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment of 3 Fluoro 4 Methoxymethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of specific atomic nuclei. For 3-Fluoro-4-(methoxymethoxy)benzoic acid, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, complemented by two-dimensional techniques, is employed to assemble a complete structural picture.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxymethyl (MOM) protecting group, and the acidic proton of the carboxylic acid group.

The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the methoxymethyl group are expected to appear as singlets in their respective regions, while the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |

| Methoxy (B1213986) (-OCH₂) | ~5.2 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms, and the presence of fluorine introduces carbon-fluorine (C-F) coupling, which can be observed as splitting in the signals of nearby carbons. Spectroscopic analysis helps to verify the positions of substituents on the benzoic acid core.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C=O) | ~168 |

| Aromatic (C-F) | ~155 (doublet) |

| Aromatic (C-O) | ~148 (doublet) |

| Aromatic (C-H) | 115 - 130 |

| Aromatic (C-COOH) | ~125 |

| Methoxy (-OCH₂) | ~95 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of organofluorine compounds. researchgate.net Given that fluorine is not naturally abundant in most biological or organic systems, ¹⁹F NMR provides a clean spectrum with minimal background interference. researchgate.net For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to adjacent aromatic protons (³JH-F) would appear as a multiplet, further confirming its position on the aromatic ring. rsc.org

While one-dimensional NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments reveal how these atoms are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the target molecule, COSY would show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears a proton.

Together, these 2D NMR techniques provide definitive evidence for the connectivity of the atoms in this compound, leaving no ambiguity in the structural assignment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, typically to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula. For this compound, HRMS would be used to confirm its calculated exact mass, thereby verifying its molecular formula, C₉H₉FO₄. This serves as a definitive confirmation of the compound's identity and purity.

Table 3: Molecular Formula and Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₉FO₄ |

Interpretation of Fragmentation Patterns for Structural Information

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. While a specific spectrum for this exact compound is not publicly available, the expected fragmentation can be predicted based on the known behavior of its constituent functional groups: a fluorinated benzene (B151609) ring, a carboxylic acid, and a methoxymethyl (MOM) ether.

Under electron ionization (EI), the molecular ion peak [M]•+ would be observed. Key fragmentation pathways would likely include:

Loss of the hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion, [M-17]+. libretexts.orgdocbrown.info

Loss of the carboxyl group (-COOH): Another characteristic fragmentation of benzoic acids, resulting in a fragment at [M-45]+. libretexts.orgresearchgate.net

Cleavage of the MOM ether: Ethers typically undergo α-cleavage. whitman.edumiamioh.edu For the MOM group, this could involve the loss of the methoxymethyl radical (•CH₂OCH₃) or formaldehyde (B43269) (CH₂O), leading to characteristic fragments. The fragmentation of methoxymethane, a simple ether, shows a prominent [M-15]+ peak from the loss of a methyl group and a base peak at m/z 45, corresponding to [CH₃OCH₂]+. docbrown.info Similarly, methoxyethane fragments to a base peak at m/z 45. docbrown.info

Decarboxylation: The loss of CO₂ (44 Da) is a characteristic fragmentation of deprotonated benzoic acids in negative ion mode. sci-hub.se

The presence of the fluorine atom on the aromatic ring would also influence the fragmentation, potentially leading to characteristic ions containing fluorine. For instance, the mass spectrum of 4-fluorobenzoic acid shows a deprotonated molecule at m/z 139 and a fragment at m/z 95, corresponding to the loss of the carboxyl group. researchgate.net

A plausible fragmentation pattern for this compound is summarized in the table below.

| Predicted Fragment | m/z (mass-to-charge ratio) | Likely Origin |

| [C₉H₉FO₄]⁺ | 200 | Molecular Ion (M⁺) |

| [C₉H₈FO₃]⁺ | 183 | Loss of •OH (M-17) |

| [C₈H₈FO₂]⁺ | 155 | Loss of •COOH (M-45) |

| [C₇H₅FO₂]⁺ | 140 | Loss of CH₂O from [M-OH]⁺ |

| [C₈H₉FO₃]⁺ | 171 | Loss of •CH₃ from ether |

| [C₂H₅O]⁺ | 45 | Methoxymethyl cation |

Interactive Data Table: Predicted Mass Spectrometry Fragments

Infrared (IR) and Raman Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential for identifying the characteristic functional groups within the this compound molecule. Each functional group exhibits vibrations at specific frequencies, providing a molecular fingerprint.

The IR spectrum of this compound is expected to display several key absorption bands:

Carboxylic Acid Group:

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. orgchemboulder.com

A strong and sharp C=O (carbonyl) stretching band typically appearing between 1690 and 1760 cm⁻¹. orgchemboulder.comlibretexts.org The exact position can be influenced by conjugation and hydrogen bonding. nih.gov

A C-O stretching vibration in the range of 1210-1320 cm⁻¹. orgchemboulder.com

O-H bending vibrations are expected around 1400-1440 cm⁻¹ and 910-950 cm⁻¹. orgchemboulder.com

Fluoro Group:

The C-F stretching vibration for aromatic fluorine compounds typically appears in the region of 1250-1100 cm⁻¹.

Methoxymethyl (MOM) Ether Group:

C-O-C stretching vibrations for ethers usually produce strong bands in the 1000-1300 cm⁻¹ region. libretexts.org The specific frequencies for the MOM group will be within this range.

C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed around 2850-3000 cm⁻¹. libretexts.org

A summary of the expected vibrational frequencies is provided in the table below. While a specific spectrum for 3-Fluoro-4-methoxybenzoic acid is available, the principles apply to the methoxymethoxy derivative. chemicalbook.com The IR spectrum for 3-fluorobenzoic acid is also available for comparison. nist.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1690-1760 | |

| C-O stretch | 1210-1320 | |

| O-H bend | 1400-1440 and 910-950 | |

| Fluoro | C-F stretch (aromatic) | 1100-1250 |

| MOM Ether | C-O-C stretch | 1000-1300 |

| Alkyl | C-H stretch | 2850-3000 |

Interactive Data Table: Expected IR Absorption Bands

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from any isomers or related impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for the analysis of benzoic acid derivatives. nih.govthermofisher.comhelixchrom.comusda.govupb.ro

Method development would involve optimizing several parameters:

Stationary Phase: A C18 column is a common choice for the separation of benzoic acids. thermofisher.com

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is critical for controlling the retention of the acidic analyte.

Detection: UV detection is suitable due to the aromatic ring in the molecule, with a detection wavelength typically set around 254 nm. thermofisher.com

Validation of the HPLC method would ensure its accuracy, precision, linearity, and sensitivity for quantifying this compound and any potential impurities.

| HPLC Parameter | Typical Conditions for Benzoic Acid Analysis |

| Column | C18, 2.6 µm particle size |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., acetic acid/ammonium acetate) |

| Detection | UV at 254 nm |

| Flow Rate | ~1 mL/min |

Interactive Data Table: Typical HPLC Parameters

While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed by GC-MS after conversion to a more volatile derivative. acs.org

A common derivatization technique is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. acs.orgresearchgate.netnih.govresearchgate.net This is often achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.org Another approach is methylation to form the corresponding methyl ester, for instance, by using methanol (B129727) with an acid catalyst. nih.gov

The resulting volatile derivative can then be separated by gas chromatography and detected by mass spectrometry. The GC-MS data provides both retention time for identification and a mass spectrum for structural confirmation of the derivative and any impurities. This technique is particularly useful for identifying and quantifying trace-level volatile or semi-volatile impurities that may be present in the sample.

| Derivatization Reagent | Resulting Derivative | Analytical Advantage |

| BSTFA + TMCS | Trimethylsilyl (TMS) ester | Increased volatility, good chromatographic properties acs.org |

| Sulfuric acid/methanol | Methyl ester | Increased volatility nih.gov |

Interactive Data Table: Derivatization for GC-MS Analysis

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the searched literature, data from closely related compounds such as 3-Fluoro-4-methylbenzoic acid and 2-Fluoro-4-(methoxycarbonyl)benzoic acid can offer valuable insights. researchgate.netnih.gov

For instance, the crystal structure of 3-Fluoro-4-methylbenzoic acid reveals that the molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common feature for carboxylic acids in the solid state. researchgate.net The dihedral angle between the benzene ring and the carboxyl group in this molecule is small, indicating a nearly planar conformation. researchgate.net Similar arrangements and conformational preferences would be expected for this compound.

Analysis of substituted benzoic acids often shows that they form co-crystals or salts, and their solid-state structure can be influenced by the pKa values of the interacting molecules. rsc.orgresearchgate.net The crystal packing is typically dominated by hydrogen bonding between the carboxylic acid groups. researchgate.net

| Compound | Crystal System | Key Structural Feature |

| 3-Fluoro-4-methylbenzoic acid | Monoclinic, P2₁/c | Hydrogen-bonded dimers, nearly planar researchgate.net |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Triclinic, P-1 | Sheets stabilized by intermolecular hydrogen interactions nih.gov |

| 3,5-Difluorobenzoic acid | Monoclinic, P2₁/c | Hydrogen-bonded dimers researchgate.net |

Interactive Data Table: Crystallographic Data of Related Compounds

Single-Crystal X-ray Diffraction Analysis of the Compound or its Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unequivocal structural elucidation. Although, as of this writing, the specific single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases, analysis of closely related derivatives provides significant insight into the expected molecular geometry and crystal packing of the title compound.

Detailed crystallographic studies have been performed on analogous compounds, including 3-fluoro-4-methylbenzoic acid, 2-fluoro-4-(methoxycarbonyl)benzoic acid, and 3,5-difluorobenzoic acid. The findings from these analyses serve as a valuable framework for understanding the structural characteristics of this compound.

Research Findings from Related Crystal Structures

Research on the crystal structure of 3-fluoro-4-methylbenzoic acid reveals a nearly planar molecular structure. researchgate.net In this compound, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2(1)°. researchgate.net A characteristic feature of many benzoic acid derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. This is observed in the crystal structure of 3-fluoro-4-methylbenzoic acid, where pairs of molecules are linked via O—H⋯O hydrogen bonds. researchgate.net

Similarly, the analysis of 2-fluoro-4-(methoxycarbonyl)benzoic acid shows that the benzene ring and the methoxycarbonyl group are essentially coplanar, with a small dihedral angle of 1.51(25)° between them. nih.gov However, the carboxylic acid group is more significantly twisted out of the plane of the benzene ring, with a dihedral angle of 20.18(36)°. nih.gov This twisting is a common feature in substituted benzoic acids, arising from steric and electronic effects of the substituents. The crystal structure is stabilized by extensive intermolecular hydrogen bonding. nih.gov

In the case of 3,5-difluorobenzoic acid , the molecules also form dimers stabilized by hydrogen bonds between the carboxyl groups. researchgate.net The carboxylic acid and benzene groups in this molecule are nearly coplanar. researchgate.net

These studies on related fluorinated and methoxy-substituted benzoic acids consistently highlight two key structural features: the tendency to form hydrogen-bonded dimers and a generally planar or near-planar conformation of the molecule, with some torsion of the carboxylic acid group relative to the benzene ring. Based on these findings, it is highly probable that this compound would also crystallize as hydrogen-bonded dimers. The bulky methoxymethoxy group might introduce a greater degree of twist between the carboxylic acid and the benzene ring compared to a smaller methyl group.

The crystallographic data for these related compounds are summarized in the tables below.

Crystallographic Data for 3-Fluoro-4-methylbenzoic acid

| Parameter | Value |

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132(5) |

| b (Å) | 6.0226(8) |

| c (Å) | 30.378(4) |

| β (°) | 92.50(2) |

| Volume (ų) | 696.98(16) |

| Z | 4 |

| Temperature (K) | 120 |

Data sourced from Acta Crystallographica Section E, 2004, E60, o1948-o1949. researchgate.net

Crystallographic Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid

| Parameter | Value |

| Chemical Formula | C₉H₇FO₄ |

| Molecular Weight | 198.15 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.536(7) |

| b (Å) | 7.591(7) |

| c (Å) | 8.523(8) |

| α (°) | 99.480(14) |

| β (°) | 108.748(13) |

| γ (°) | 99.240(14) |

| Volume (ų) | 443.3(7) |

| Z | 2 |

| Temperature (K) | 296 |

Data sourced from Acta Crystallographica Section E, 2010, E66, o2340. nih.gov

Crystallographic Data for 3,5-Difluorobenzoic acid

| Parameter | Value |

| Chemical Formula | C₇H₄F₂O₂ |

| Molecular Weight | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.769(1) |

| b (Å) | 13.400(1) |

| c (Å) | 14.041(1) |

| β (°) | 93.78(1) |

| Volume (ų) | 707.6(2) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from Acta Crystallographica Section E, 2007, E63, o2754. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Methoxymethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of 3-Fluoro-4-(methoxymethoxy)benzoic acid

Quantum chemical calculations are fundamental to predicting the electronic structure and three-dimensional shape of this compound. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the corresponding molecular energies and geometries.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the ground state properties of organic molecules. uc.pt By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For substituted benzoic acids, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in calculating molecular geometries and electronic properties. uc.ptmdpi.com

A DFT study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid was successfully performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine its structure and molecular parameters. researchgate.net A similar approach for this compound would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. This optimization provides key data on bond lengths, bond angles, and dihedral angles. For instance, in a study of 3-fluoro-4-methylbenzoic acid, the molecule was found to be nearly planar, with a dihedral angle of just 6.2(1)° between the benzene (B151609) ring and the carboxyl group. researchgate.net DFT calculations also allow for the determination of electronic properties such as ionization energy, electrophilicity, and the distribution of charge, which are crucial for predicting the molecule's reactivity. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: These values are illustrative and based on typical results from DFT/B3LYP calculations on similar substituted benzoic acids. researchgate.netmdpi.com)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carboxyl) | 1.21 Å | |

| C-O (carboxyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-F | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angles (°) | ||

| O=C-O (carboxyl) | 123° | |

| C-C-O (ether) | 125° | |

| C-C-F | 119° | |

| Dihedral Angles (°) | ||

| C-C-C=O (carboxyl twist) | ~5-10° |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for electronic structure analysis by more rigorously accounting for electron correlation. researchgate.net While more computationally demanding than DFT, these methods are invaluable for benchmarking and for systems where DFT may be less reliable. For example, ab initio calculations have been used to develop high-accuracy potential energy surfaces for reactions involving complex organic molecules. chemrxiv.org For a molecule like this compound, ab initio methods could be used to refine the energies of different conformers or to investigate excited states, providing a deeper understanding of its electronic behavior beyond the ground state.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the possible rotations around several single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. This is achieved by mapping the potential energy surface (PES), a conceptual tool that relates the molecule's energy to its geometry. libretexts.orgmuni.cz

The rotation of the substituents has a significant impact on the molecule's final conformation. Three key rotational axes exist:

C(ring)–COOH bond: Rotation around this bond determines the orientation of the carboxyl group. Intramolecular hydrogen bonding between the carboxyl hydrogen and the oxygen of the adjacent methoxymethoxy group could potentially stabilize a specific conformer.

C(ring)–O(MOM) bond: Rotation here alters the position of the methoxymethoxy group's ether chain.

O–CH₂–O bond: The methoxymethoxy group itself has internal flexibility, with rotation around its bonds leading to different spatial arrangements.

Computational analysis of related molecules, such as 3-(azidomethyl)benzoic acid, has shown that the flexibility of a substituent group can be a direct source of conformational polymorphism in the solid state. nih.gov Mapping the potential energy surface by scanning these rotations reveals the landscape of low-energy conformations and the energetic cost of moving between them. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra.

Quantum chemical methods, particularly DFT, are now routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is also of great interest. researchgate.netacs.org Studies have shown that DFT calculations can yield ¹⁹F shifts with high accuracy, often with a mean absolute deviation of around 2 ppm when appropriate scaling factors are applied. nih.govacs.org The recommended level of theory for rapid and reliable predictions is often B3LYP/6-31+G(d,p). nih.gov

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound (Illustrative) (Note: These are hypothetical values based on typical GIAO/DFT calculations for similar structures, referenced against TMS for ¹H/¹³C and CFCl₃ for ¹⁹F. nih.govnsf.gov)

| Atom Type | Position | Predicted Chemical Shift (ppm) |

| ¹H NMR | ||

| COOH | 11.0 - 13.0 | |

| Ar-H | 7.2 - 8.0 | |

| O-CH₂-O | 5.3 - 5.5 | |

| O-CH₃ | 3.5 - 3.7 | |

| ¹³C NMR | ||

| C=O | 165 - 170 | |

| C-F | 155 - 160 (J_CF ≈ 250 Hz) | |

| C-O (Ar) | 150 - 155 | |

| Ar-C | 115 - 135 | |

| O-CH₂-O | 94 - 96 | |

| O-CH₃ | 56 - 58 | |

| ¹⁹F NMR | ||

| C-F | -115 to -125 |

Computational methods also allow for the calculation of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net After calculating the frequencies for the optimized geometry, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and other systematic errors. uc.pt These calculations are invaluable for assigning specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid (typically ~1700-1750 cm⁻¹), the O-H stretch (~3500-3600 cm⁻¹ in the monomer), and vibrations involving the C-F bond and the ether linkages. mdpi.comresearchgate.netnih.gov Studies on benzoic acid derivatives show a strong correlation between the calculated and experimental frequencies, aiding in the detailed interpretation of the vibrational spectra. nih.govnih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) (Note: These are unscaled frequencies typical for DFT/B3LYP calculations. mdpi.comresearchgate.net)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | 3610 | Carboxylic acid O-H bond stretching |

| C-H stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the benzene ring |

| C=O stretch | 1770 | Carboxylic acid carbonyl bond stretching |

| C=C stretch (Aromatic) | 1600 - 1620 | Benzene ring skeletal vibrations |

| C-F stretch | 1250 - 1280 | Carbon-fluorine bond stretching |

| C-O stretch (Ether) | 1150 - 1180 | Asymmetric stretching of C-O-C in MOM group |

| C-O stretch (Carboxyl) | 1290 - 1320 | Carboxylic acid C-O bond stretching |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

While specific computational studies exclusively detailing the reaction mechanisms and transition states for the synthesis of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical examination of the key synthetic transformations involved. Such studies on analogous systems provide a framework for understanding the energetics and pathways of these reactions.

The synthesis of this compound typically involves two critical steps: the protection of a hydroxyl group as a methoxymethyl (MOM) ether and the electrophilic fluorination of an aromatic ring, or the modification of a pre-fluorinated precursor.

O-Methoxymethylation: The protection of the hydroxyl group of a precursor like 3-fluoro-4-hydroxybenzoic acid is a crucial step. Computational models, particularly those employing Density Functional Theory (DFT), can be used to investigate the mechanism of this reaction. The process generally involves the reaction of the phenoxide ion with chloromethyl methyl ether. Theoretical calculations can map the potential energy surface of this S\N2 reaction, identifying the transition state and calculating the activation energy. Studies on the hydroxymethylation of phenols with formaldehyde (B43269) have shown that the reaction rates are highly dependent on the electronic properties of the aromatic ring, which can be quantified through computational methods. researchgate.net For instance, the presence of electron-donating or withdrawing groups significantly influences the nucleophilicity of the phenolic oxygen and, consequently, the reaction barrier. In the case of 3-fluoro-4-hydroxybenzoic acid, the fluorine atom and the carboxylic acid group exert electron-withdrawing effects, which would be a key consideration in a computational analysis of the O-methylation step.

Electrophilic Aromatic Substitution (Fluorination): If the synthesis involves the direct fluorination of a methoxymethoxy-substituted benzoic acid derivative, computational methods can predict the regioselectivity of this electrophilic aromatic substitution (EAS) reaction. The distribution of electron density in the aromatic ring, which can be visualized through calculated Molecular Electrostatic Potential (MEP) maps, dictates the most probable site of electrophilic attack. The fluorine atom at the 3-position and the methoxymethoxy group at the 4-position will have opposing electronic effects that influence the orientation of further substitution. The activating +M effect of the ether oxygen competes with the deactivating -I effect of the fluorine and the carboxyl group. ijrar.org Computational analysis of the stability of the sigma complexes (Wheland intermediates) formed upon electrophilic attack at different positions on the ring can quantitatively predict the most favored product. researchgate.netrsc.org

DFT calculations are a powerful tool for determining the energetics of a reaction, including the energies of reactants, products, intermediates, and transition states. A study on a related compound, 4-bromo-3-(methoxymethoxy)benzoic acid, utilized DFT at the B3LYP/6-311++G(d,p) level of theory to determine its structural and electronic properties, which are foundational for understanding reactivity. niscpr.res.inresearchgate.net Similar computational approaches for this compound would allow for the calculation of activation barriers for its synthetic steps.

A hypothetical reaction coordinate diagram for a key synthetic step, such as the O-methoxymethylation, could be constructed from these calculations. This would provide quantitative data on the thermodynamic and kinetic favorability of the reaction. For instance, the difference in the calculated energies of the reactants and the transition state would yield the activation energy (ΔG‡), while the difference between the reactants and products would give the Gibbs free energy of reaction (ΔG_rxn).

Table 1: Hypothetical Calculated Energetic Parameters for a Synthetic Step of this compound (Illustrative) Note: This table is illustrative and based on typical outputs from DFT calculations on similar organic reactions. Specific values for the target molecule would require a dedicated computational study.

| Parameter | Description | Hypothetical Value (kcal/mol) |

| E_reactants | Sum of electronic energies of reactants | -450.0 |

| E_TS | Electronic energy of the transition state | -430.5 |

| E_products | Sum of electronic energies of products | -465.2 |

| Activation Energy (E_a) | E_TS - E_reactants | +19.5 |

| Reaction Energy (ΔE) | E_products - E_reactants | -15.2 |

These energetic parameters are crucial for optimizing reaction conditions, such as temperature and reaction time, to maximize the yield of the desired product.

Molecular Modeling and Interaction Studies (Focus on mechanistic insights, not clinical outcomes)

Molecular modeling techniques, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting how a molecule like this compound might interact with biological macromolecules. These studies provide mechanistic insights at the molecular level, independent of any clinical outcomes.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule. For this compound, which serves as a building block for various biologically active compounds, docking studies can reveal potential binding modes within the active sites of enzymes or receptors.